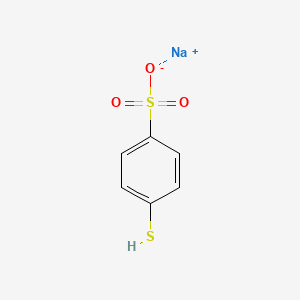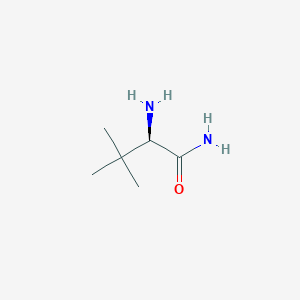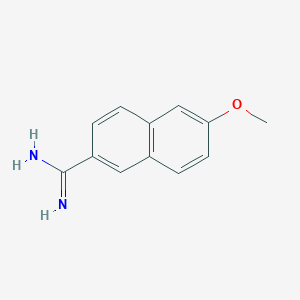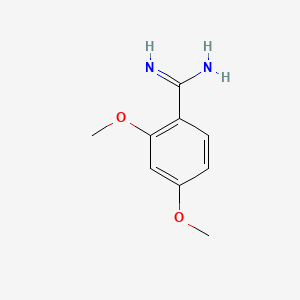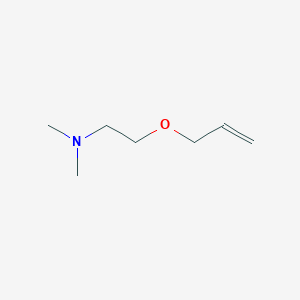![molecular formula C13H11N5O2 B3051271 Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl- CAS No. 32502-63-9](/img/structure/B3051271.png)
Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl-
描述
Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl- is a useful research compound. Its molecular formula is C13H11N5O2 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
3-Phenyltoxoflavin, also known as 1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione or 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione, is a derivative of Toxoflavin .
Target of Action
The primary target of 3-Phenyltoxoflavin is Hsp90 , a heat shock protein . Hsp90 plays a crucial role in maintaining cellular homeostasis by assisting in the folding, stability, and function of many client proteins .
Mode of Action
3-Phenyltoxoflavin acts as an inhibitor of Hsp90 . It binds to Hsp90 and disrupts its interaction with TPR2A . The binding affinity (Kd) of 3-Phenyltoxoflavin for the interaction of Hsp90-TPR2A is 585 nM .
Biochemical Pathways
The inhibition of Hsp90 by 3-Phenyltoxoflavin affects various biochemical pathways. Hsp90 is involved in numerous cellular processes, including signal transduction, protein folding, protein degradation, and morphological evolution. By inhibiting Hsp90, 3-Phenyltoxoflavin can disrupt these processes, leading to downstream effects such as the destabilization of client proteins and potential anti-cancer activity .
Pharmacokinetics
Its solubility in dmso is 714 mg/mL (2652 mM) , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
3-Phenyltoxoflavin has demonstrated anti-cancer activity . It inhibits the proliferation of BT474 cells in a concentration-dependent manner, with an IC50 of 690 nM . This suggests that 3-Phenyltoxoflavin could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
生化分析
Biochemical Properties
3-Phenyltoxoflavin plays a crucial role in biochemical reactions, primarily through its interaction with Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those related to cancer progression. 3-Phenyltoxoflavin inhibits Hsp90 by binding to its TPR2A domain with a dissociation constant (Kd) of 585 nM . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins. Additionally, 3-Phenyltoxoflavin has been shown to inhibit the proliferation of BT474 cells in a concentration-dependent manner, with an IC50 of 690 nM .
Cellular Effects
The effects of 3-Phenyltoxoflavin on various types of cells and cellular processes are profound. By inhibiting Hsp90, 3-Phenyltoxoflavin induces the degradation of multiple client proteins, which can lead to the disruption of cell signaling pathways, alterations in gene expression, and changes in cellular metabolism. In cancer cells, this results in reduced cell proliferation and increased apoptosis. For instance, 3-Phenyltoxoflavin has been observed to inhibit the proliferation of BT474 breast cancer cells . The compound’s impact on cell signaling pathways and gene expression underscores its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Phenyltoxoflavin exerts its effects primarily through the inhibition of Hsp90. The compound binds to the TPR2A domain of Hsp90, preventing the chaperone from interacting with its client proteins . This inhibition leads to the destabilization and subsequent degradation of proteins that rely on Hsp90 for proper folding and function. Additionally, 3-Phenyltoxoflavin’s ability to compete with biotinylated Hsp90 peptide for binding to TPR2A in a dose-dependent manner further highlights its mechanism of action . The resulting decrease in functional client proteins disrupts various cellular processes, contributing to the compound’s anti-cancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyltoxoflavin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Phenyltoxoflavin remains stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Over time, the compound’s inhibitory effects on cell proliferation and protein interactions may diminish due to degradation. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of 3-Phenyltoxoflavin’s biochemical effects.
Dosage Effects in Animal Models
The effects of 3-Phenyltoxoflavin vary with different dosages in animal models. At lower doses, the compound effectively inhibits Hsp90 and reduces tumor growth without significant toxicity. At higher doses, 3-Phenyltoxoflavin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects. Studies have shown that the compound’s anti-cancer activity is dose-dependent, with higher doses leading to more pronounced inhibition of tumor growth .
Metabolic Pathways
3-Phenyltoxoflavin is involved in several metabolic pathways, primarily through its interaction with Hsp90. The compound’s inhibition of Hsp90 affects the stability and function of various enzymes and cofactors involved in metabolic processes. This can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, 3-Phenyltoxoflavin’s impact on gene expression may influence the expression of genes encoding metabolic enzymes, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Phenyltoxoflavin within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its distribution within cells. Once inside the cell, 3-Phenyltoxoflavin may interact with various binding proteins that influence its localization and accumulation. Understanding the transport mechanisms and distribution patterns of 3-Phenyltoxoflavin is essential for optimizing its therapeutic applications .
属性
IUPAC Name |
1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMBJIIZPCRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332727 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32502-63-9 | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32502-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


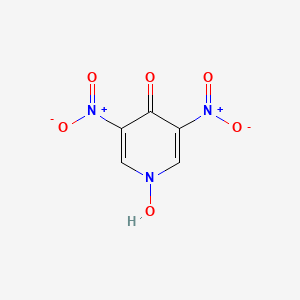

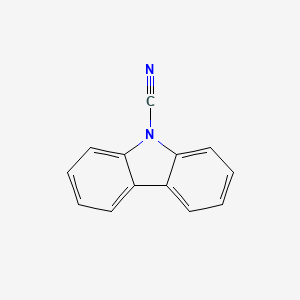
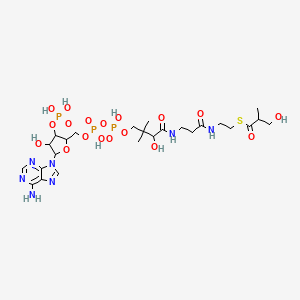
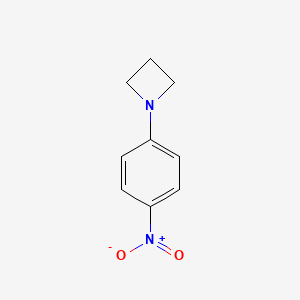
![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)
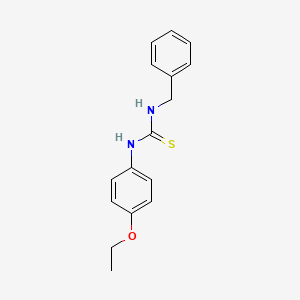
![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)
